2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-(1-phenylethyl)benzamide
Overview
Description
2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-(1-phenylethyl)benzamide, also known as BAY 43-9006, is a small molecule inhibitor that targets multiple signaling pathways in cancer cells. It was first synthesized by Bayer AG and Onyx Pharmaceuticals in 1999 and was approved by the FDA in 2005 for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.
Mechanism of Action
2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-(1-phenylethyl)benzamide 43-9006 inhibits the activity of RAF kinase, which is a key component of the MAPK/ERK signaling pathway that is frequently dysregulated in cancer cells. In addition, 2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-(1-phenylethyl)benzamide 43-9006 also inhibits the activity of VEGFR and PDGFR, which are involved in tumor angiogenesis and growth.
Biochemical and Physiological Effects:
2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-(1-phenylethyl)benzamide 43-9006 has been shown to have a number of biochemical and physiological effects in cancer cells. It can induce cell cycle arrest and apoptosis, inhibit angiogenesis, and reduce tumor growth and metastasis. In addition, 2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-(1-phenylethyl)benzamide 43-9006 has been shown to have anti-inflammatory and immunomodulatory effects, which may contribute to its therapeutic efficacy.
Advantages and Limitations for Lab Experiments
2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-(1-phenylethyl)benzamide 43-9006 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good bioavailability. In addition, it has been extensively studied and has a well-defined mechanism of action. However, 2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-(1-phenylethyl)benzamide 43-9006 also has some limitations, including its potential for off-target effects and the development of resistance in cancer cells.
Future Directions
There are several potential future directions for research on 2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-(1-phenylethyl)benzamide 43-9006. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. In addition, there is ongoing research on the use of 2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-(1-phenylethyl)benzamide 43-9006 in the treatment of other types of cancer, such as melanoma and pancreatic cancer. Finally, there is interest in the development of more potent and selective inhibitors of RAF kinase and other signaling pathways that may be involved in cancer progression.
Scientific Research Applications
2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-(1-phenylethyl)benzamide 43-9006 has been extensively studied for its potential use in the treatment of various types of cancer. It has been shown to inhibit the activity of several protein kinases, including RAF kinase, vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). By targeting these pathways, 2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-(1-phenylethyl)benzamide 43-9006 can inhibit tumor growth and angiogenesis, leading to improved patient outcomes.
properties
IUPAC Name |
2-[(3-chlorophenyl)carbamoylamino]-N-(1-phenylethyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O2/c1-15(16-8-3-2-4-9-16)24-21(27)19-12-5-6-13-20(19)26-22(28)25-18-11-7-10-17(23)14-18/h2-15H,1H3,(H,24,27)(H2,25,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNFGDKEFOZJMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)NC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.